Shikimate-3-phosphate (S3P) is a molecule that plays a crucial role in the shikimate pathway, a metabolic pathway found in plants, bacteria, fungi, and some protists. This pathway is responsible for the biosynthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. (PubChem, Shikimate-3-phosphate: )
S3P serves as a vital intermediate within the shikimate pathway. Scientists use S3P to study the regulation and enzymatic steps of this pathway. By understanding how S3P is produced and utilized, researchers can gain insights into the overall function of the shikimate pathway in various organisms. (Sigma-Aldrich, Shikimate-3-Phosphate Trisodium salt: )
The enzyme responsible for converting S3P to the next step in the pathway, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), is the target of the widely used herbicide glyphosate. (PubChem, Shikimate-3-phosphate: ) Research on S3P and its interaction with EPSPS is crucial for developing new and more effective herbicides, as well as understanding the mechanisms by which weeds develop resistance to glyphosate.
Shikimate-3-phosphate is a key intermediate in the shikimate pathway, a metabolic route utilized by bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. This compound is classified as an organophosphate and has the chemical formula with an average molecular weight of approximately 254.13 g/mol . Structurally, shikimate-3-phosphate is characterized by a cyclohexene ring with hydroxyl and phosphate groups, which contribute to its biochemical reactivity and function.
Shikimate-3-phosphate participates primarily in the enzymatic reaction catalyzed by 5-enolpyruvylshikimate-3-phosphate synthase. In this reaction, shikimate-3-phosphate reacts with phosphoenolpyruvate to form 5-enolpyruvylshikimate-3-phosphate and inorganic phosphate:
This reaction is crucial in the shikimate pathway, which is absent in mammals, making it a target for herbicides like glyphosate that inhibit this pathway by competitively binding to the enzyme .
Shikimate-3-phosphate plays a significant role in the biosynthesis of aromatic amino acids through the shikimate pathway. This pathway is essential for the production of various secondary metabolites and compounds critical for plant growth and development. The enzyme that utilizes shikimate-3-phosphate is vital for synthesizing chorismate, which serves as a precursor for many biologically important compounds .
Shikimate-3-phosphate is synthesized through a series of enzymatic reactions within the shikimate pathway. The pathway begins with phosphoenolpyruvate and erythrose-4-phosphate as substrates. The synthesis involves several enzymes:
Shikimate-3-phosphate has several applications:
Studies have shown that shikimate-3-phosphate interacts with various enzymes in the shikimate pathway, particularly with 5-enolpyruvylshikimate-3-phosphate synthase. This interaction is critical for understanding how herbicides like glyphosate function as competitive inhibitors by mimicking the transition state of the substrate . Additionally, its role in metabolic engineering highlights its importance in developing microbial strains capable of producing valuable aromatic compounds.
Several compounds share structural or functional similarities with shikimate-3-phosphate:
Compound Name | Chemical Formula | Role/Function |
---|---|---|
Shikimic Acid | Precursor in the synthesis of shikimate-3-phosphate | |
5-Enolpyruvylshikimate-3-phosphate | Product of the reaction involving shikimate-3-phosphate | |
Chorismate | Precursor for aromatic amino acids | |
Phosphoenolpyruvate | Key substrate in various metabolic pathways |
Uniqueness: Shikimate-3-phosphate is unique due to its specific role as a phosphorylated intermediate within the shikimate pathway, which is not present in mammals but is critical for many plants and microorganisms. Its phosphorylation state distinguishes it from other similar compounds that may not have this modification.
Shikimate-3-phosphate is a key intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria [1]. This compound has the molecular formula C7H11O8P with a molecular weight of 254.13 g/mol [2]. The systematic name for this compound is (3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid, which precisely describes its structural configuration [5].
The physical properties of shikimate-3-phosphate are characterized by its appearance as a white solid with high water solubility [24]. This solubility is attributed to the presence of multiple polar functional groups, including the phosphate moiety, carboxylic acid group, and two hydroxyl groups [15]. The compound has a predicted density of approximately 1.84±0.1 g/cm³ and a high boiling point estimated at 585.8±60.0°C, though it would likely decompose before reaching this temperature [24].
Shikimate-3-phosphate carries no formal charge in its fully protonated form, but at physiological pH, it exists predominantly as an anion due to deprotonation of both the phosphate and carboxylic acid groups [3]. The predicted pKa value is approximately 1.85±0.10, indicating its acidic nature [24]. This property is particularly important for its role in enzymatic reactions within biological systems [6].
Property | Value |
---|---|
Molecular Formula | C7H11O8P |
Molecular Weight | 254.13 g/mol |
Exact Mass | 254.0192 g/mol |
Physical Form | White solid |
Solubility | Water soluble |
Density (predicted) | 1.84±0.1 g/cm³ |
Boiling Point (predicted) | 585.8±60.0°C |
pKa (predicted) | 1.85±0.10 |
Stability | Hygroscopic, moisture sensitive |
The compound is notably hygroscopic and moisture-sensitive, requiring storage under inert atmosphere and refrigeration to maintain stability [24]. These physical characteristics are crucial for understanding its behavior in both laboratory and biological contexts [15].
Shikimate-3-phosphate possesses three chiral centers, resulting in a specific stereochemical configuration that is critical for its biological activity [5]. The stereochemistry at these centers is defined as (3R,4S,5R), indicating the absolute configuration at carbons 3, 4, and 5 of the cyclohexene ring [11]. This specific stereochemical arrangement is essential for recognition by enzymes in the shikimate pathway [12].
The stereochemical configuration can be described as follows:
This specific stereochemical arrangement creates a unique three-dimensional structure that is recognized by enzymes such as 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) [8]. Research has demonstrated that the enzymatic intermediate in EPSPS catalysis possesses the S-configuration at the ketal center, confirming the mechanism as an anti addition followed by a syn elimination [7] [8].
From a conformational perspective, the cyclohexene ring of shikimate-3-phosphate adopts a half-chair conformation due to the presence of the double bond between C1 and C2 [13]. This conformation is further stabilized by the equatorial orientation of the hydroxyl groups at C4 and C5, which minimizes steric interactions [13]. The phosphate group at C3 is preferentially oriented to reduce steric hindrance with neighboring substituents [13].
Crystal structures of shikimate-3-phosphate bound to enzymes reveal that the molecule undergoes conformational changes upon binding [12]. For instance, in the Helicobacter pylori shikimate kinase complex, shikimate-3-phosphate interacts with critical conserved residues (D33, F48, R57, R116, and R132) that are involved in catalysis [12] [13]. These interactions induce a conformational shift in the enzyme's LID region, highlighting the dynamic nature of shikimate-3-phosphate's interactions in biological systems [13].
Intramolecular hydrogen bonding between the hydroxyl groups and phosphate oxygen atoms contributes to the overall stability of the preferred conformation [13]. However, the molecule retains limited conformational flexibility due to the rigid cyclohexene ring and the presence of multiple substituents [13].
In aqueous solution, shikimate-3-phosphate exhibits distinct structural and stability characteristics that are heavily influenced by pH, temperature, and ionic environment [14]. At physiological pH (approximately 7.3), shikimate-3-phosphate exists primarily as a trianion due to the deprotonation of both the phosphate group and the carboxylic acid moiety [3]. This ionization state significantly affects its solution behavior and interactions with other molecules [15].
The solution structure of shikimate-3-phosphate is characterized by an extensive hydration sphere around the charged phosphate and carboxyl groups [14]. These charged groups create a highly solvated environment that influences the compound's overall conformation in solution [14]. Nuclear magnetic resonance (NMR) studies have shown that the solution conformation may differ from the crystal structure due to solvation effects and charge repulsion between the negatively charged groups [17].
Shikimate-3-phosphate forms complexes with biologically relevant cations such as magnesium (Mg²⁺) and potassium (K⁺) through its phosphate group [14]. These interactions are particularly important in enzymatic reactions where metal ions often serve as cofactors [6]. The binding of metal ions can stabilize the phosphate group and facilitate enzymatic transformations [13].
The stability of shikimate-3-phosphate in solution is pH-dependent, with optimal stability observed between pH 6 and 8 [14]. At extreme pH values, degradation accelerates due to either acid-catalyzed or base-catalyzed hydrolysis of the phosphate ester bond [14]. Temperature also significantly affects stability, with increased degradation rates observed at elevated temperatures (above 40°C) [14].
Factor | Effect on Solution Stability |
---|---|
pH Dependence | Most stable at pH 6-8; degradation accelerates at extreme pH values |
Temperature Effect | Increased degradation at elevated temperatures (>40°C) |
Light Sensitivity | Minimal photodegradation under normal conditions |
Storage Conditions | Best stored refrigerated (2-8°C) under inert atmosphere |
Half-life in Solution | Approximately stable for weeks at neutral pH and 4°C |
Research on the equilibrium unfolding of shikimate kinase, an enzyme that catalyzes the specific phosphorylation of shikimate to form shikimate-3-phosphate, has provided insights into the stability of the enzyme-substrate complex [14]. Studies using guanidinium chloride and urea as denaturing agents have shown that the stability of the folded state is approximately 17 kJ/mol [14]. The binding of shikimate and the formation of shikimate-3-phosphate are significantly affected by ionic strength, with various salts (NaCl, KCl, CaCl₂, MgCl₂) influencing the structure, activity, and stability of the enzyme-substrate complex [14].
Shikimate-3-phosphate can be characterized using various spectroscopic techniques, each providing unique insights into its structural and chemical properties [17] [21] [23]. These methods are essential for confirming the identity, purity, and structural integrity of the compound in both research and analytical contexts [23].
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for elucidating the structure of shikimate-3-phosphate [17]. Proton (¹H) NMR reveals complex signals for the cyclohexene ring protons in the range of 1.8-2.5 ppm, while the alkene proton appears at approximately 5.8-6.2 ppm [17]. Carbon (¹³C) NMR shows characteristic signals for the carboxylic carbon at around 170 ppm, alkene carbons at 130-140 ppm, and oxygenated carbons at 70-80 ppm [17]. Phosphorus (³¹P) NMR is especially useful for confirming the presence of the phosphate group, displaying a single phosphorus signal in the range of 0-5 ppm [17] [21].
Rotational-echo, double-resonance (REDOR) ³¹P NMR has been employed to determine internuclear distances in shikimate-3-phosphate when bound to enzymes [21]. This technique has revealed important structural information about the binding interactions between shikimate-3-phosphate and its target enzymes [21].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in shikimate-3-phosphate [19]. Characteristic absorption bands include O-H stretching (3200-3500 cm⁻¹), C=O stretching (approximately 1700 cm⁻¹), P=O stretching (approximately 1200 cm⁻¹), and P-O stretching (approximately 1000 cm⁻¹) [19]. These spectral features serve as a fingerprint for identifying the compound and confirming its structural integrity [19].
Ultraviolet (UV) spectroscopy shows that shikimate-3-phosphate has an absorption maximum around 206 nm, primarily due to the carboxylic acid and alkene functionalities [27]. This property has been utilized in analytical methods for detecting and quantifying shikimate-3-phosphate in various samples [27]. For instance, micellar electrokinetic capillary chromatography (MECC) with direct UV detection at 206 nm has been developed for determining shikimate and shikimate-3-phosphate in water and plant extracts [27].
Mass spectrometry (MS) is another powerful technique for characterizing shikimate-3-phosphate [23]. The molecular ion peak appears at m/z 254, corresponding to the molecular weight of the compound [23]. Fragmentation patterns typically show the loss of the phosphate group, providing further structural confirmation [23]. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) has been successfully employed for the direct determination of shikimate-3-phosphate in enzymatic assays [23].
Spectroscopic Technique | Characteristic Features |
---|---|
NMR (¹H) | Complex signals for cyclohexene ring protons (1.8-2.5 ppm), alkene proton (5.8-6.2 ppm) |
NMR (¹³C) | Carboxylic carbon (~170 ppm), alkene carbons (~130-140 ppm), oxygenated carbons (~70-80 ppm) |
NMR (³¹P) | Single phosphorus signal (~0-5 ppm) |
IR | O-H stretching (3200-3500 cm⁻¹), C=O stretching (~1700 cm⁻¹), P=O stretching (~1200 cm⁻¹), P-O stretching (~1000 cm⁻¹) |
UV | Absorption maximum around 206 nm due to the carboxylic acid and alkene functionalities |
Mass Spectrometry | Molecular ion peak at m/z 254, fragmentation patterns showing loss of phosphate group |
These spectroscopic methods, often used in combination, provide comprehensive characterization of shikimate-3-phosphate and are essential tools for researchers working with this compound [23] [27].
Shikimate-3-phosphate contains several functional groups that contribute to its chemical reactivity and biological function [15]. The primary functional groups include a carboxylic acid at position 1 of the cyclohexene ring, a phosphate ester at position 3, two hydroxyl groups at positions 4 and 5, and an alkene between positions 1 and 2 [15] [18].
The carboxylic acid group (C(=O)OH) at position 1 is capable of undergoing typical carboxylic acid reactions, including esterification, amidation, and reduction [18]. At physiological pH, this group exists predominantly in its deprotonated form (carboxylate), contributing to the overall negative charge of the molecule [3]. The carboxylate group can participate in hydrogen bonding and ionic interactions, which are important for enzyme recognition and binding [17].
The phosphate ester group at position 3 is particularly reactive and plays a crucial role in the biological function of shikimate-3-phosphate [16]. This group is susceptible to hydrolysis under both acidic and basic conditions and can be cleaved by phosphatase enzymes [18]. The phosphate group serves as a leaving group in the enzymatic reaction catalyzed by 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), where it is displaced during the formation of 5-enolpyruvylshikimate-3-phosphate [16].
The hydroxyl groups at positions 4 and 5 can undergo oxidation, esterification, or etherification reactions [18]. These groups contribute to the hydrophilicity of the molecule and participate in hydrogen bonding interactions with enzymes and other molecules [13]. The specific stereochemical arrangement of these hydroxyl groups is critical for enzyme recognition and binding [12].
The alkene functionality between positions 1 and 2 can undergo addition reactions such as hydration, hydrogenation, and halogenation [18]. However, in biological systems, this double bond is generally preserved during metabolic transformations [16].
Functional Group | Position | Reactivity |
---|---|---|
Carboxylic Acid | Position 1 | Can undergo esterification, amidation, and reduction reactions |
Phosphate Ester | Position 3 | Susceptible to hydrolysis under acidic or basic conditions, can be cleaved by phosphatases |
Hydroxyl Groups | Positions 4 and 5 | Can be oxidized, esterified, or etherified |
Alkene | Between positions 1 and 2 | Can undergo addition reactions (hydration, hydrogenation, halogenation) |
The chemical reactivity of shikimate-3-phosphate is central to its role in the shikimate pathway [16]. In the reaction catalyzed by EPSPS, shikimate-3-phosphate undergoes nucleophilic attack on phosphoenolpyruvate (PEP) to form a tetrahedral intermediate [16]. Recent computational studies on the reaction mechanism of EPSPS from Nicotiana tabacum have revealed that this process involves the formation of a carbocation intermediate, followed by the formation of a tetrahedral intermediate, C-O bond cleavage, and re-formation of a C=C bond [16]. All four steps are concerted processes involving proton transfer events [16].
The energy profile for this reaction indicates that the C-O bond cleavage of the tetrahedral intermediate, releasing phosphate, is the rate-limiting step [16]. The interaction between specific amino acid residues (such as Glu359) and the phosphate group is significant in stabilizing the phosphate during this process [16].